ML388 - 1537192-31-6

ML388

Catalog Number: EVT-276340
CAS Number: 1537192-31-6
Molecular Formula: C20H24N4
Molecular Weight: 320.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML388 is a human NAD(+)-​dependent 15-​hydroxyprostaglandin dehydrogenase inhibitor.
Overview

ML388 is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the enzyme hydroxyprostaglandin dehydrogenase (HPGD). This enzyme plays a significant role in the metabolism of prostaglandins, which are critical signaling molecules involved in various physiological processes, including inflammation and cancer progression. The compound is classified as a small molecule inhibitor and is part of a broader category of compounds developed through high-throughput screening methods aimed at identifying novel pharmacological agents.

Source

ML388 was identified through high-throughput screening from the Molecular Libraries Small Molecule Repository. The discovery process involved structure-activity relationship studies that highlighted ML388's nanomolar potency and selectivity against HPGD, making it a valuable tool for studying prostaglandin metabolism in cellular contexts, especially in cancer research .

Classification
  • Compound Class: Synthetic organic
  • IUPAC Name: 2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide
  • CAS Registry Number: 846557-71-9
Synthesis Analysis

Methods

The synthesis of ML388 involves several chemical reactions that are typically conducted under controlled laboratory conditions. The initial steps include the formation of key intermediates through reactions such as acylation and cyclization. Specific methodologies may vary, but the general approach includes:

  1. Formation of Benzodioxole: A benzodioxole moiety is synthesized through a series of reactions involving phenolic compounds.
  2. Thiazole Formation: The thiazole ring is constructed using appropriate thioketones and amines.
  3. Final Coupling Reaction: The final compound is obtained by coupling the benzodioxole and thiazole intermediates with an acetamide group.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of ML388. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

ML388 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • A benzodioxole ring
  • A thiazole moiety
  • An acetamide group

Data

The molecular formula for ML388 is C22H24N2O3SC_{22}H_{24}N_2O_3S, with a molecular weight of approximately 396.50 g/mol. Structural analysis can be performed using techniques such as X-ray crystallography or advanced computational modeling to predict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

ML388 primarily functions as an inhibitor of HPGD, leading to alterations in prostaglandin levels within cells. The compound's mechanism involves binding to the active site of HPGD, thereby preventing the enzyme from metabolizing its substrates effectively.

Technical Details

In vitro studies demonstrate that ML388 exhibits potent inhibitory activity against HPGD with nanomolar IC50 values. This inhibition results in increased levels of prostaglandins such as prostaglandin E2, which can influence various cellular processes including proliferation and migration in cancer cells .

Mechanism of Action

Process

The mechanism by which ML388 exerts its effects involves competitive inhibition at the active site of HPGD. By binding to this site, ML388 prevents the enzyme from converting prostaglandins into their inactive forms, thus leading to elevated concentrations of bioactive prostaglandins within the cellular environment.

Data

Studies indicate that increased levels of prostaglandin E2 can promote tumorigenic processes such as angiogenesis and metastasis in cancer models. Therefore, ML388's role as an HPGD inhibitor positions it as a candidate for further investigation in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are commonly utilized to analyze the purity and stability of ML388 during research applications.

Applications

ML388 has significant potential for use in scientific research, particularly in studies focused on:

  • Cancer Research: Investigating the role of prostaglandins in tumor biology and resistance mechanisms.
  • Pharmacological Studies: Serving as a chemical probe to elucidate the metabolic pathways involving HPGD.
  • Therapeutic Development: Exploring its efficacy as a lead compound for developing new treatments targeting cancer-related pathways influenced by prostaglandins.
Introduction

Biochemical Significance of Hydroxyprostaglandin Dehydrogenase (HPGD) in Prostaglandin Metabolism

Hydroxyprostaglandin Dehydrogenase 15-(NAD) (HPGD), also termed 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is a pivotal enzyme encoded by the HPGD gene located on human chromosome 4q34.1. It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, specifically classified as SDR36C1 [1] [5]. HPGD functions as a homodimeric enzyme (~29 kDa per subunit) that catalyzes the initial and rate-limiting step in the metabolic inactivation of prostaglandins (PGs), including PGE₂, PGD₂, and PGF₂α. This reaction involves the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins to form biologically inert 15-keto metabolites [1] [5] [6]. This catalytic activity positions HPGD as the primary physiological regulator of extracellular prostaglandin levels, acting as a critical counterbalance to the anabolic functions of cyclooxygenase (COX)-1 and COX-2 enzymes [6] [8].

HPGD exhibits tissue-specific expression patterns, with highest levels detected in the urinary bladder, stomach, duodenum, lung, colon, placenta, and kidney [1] [5]. RNA-seq analyses confirm its broad but variable presence across 27 human tissues [5]. This distribution underscores its systemic role in modulating prostaglandin signaling gradients. The enzyme demonstrates substrate specificity primarily for NAD⁺ as a cofactor (defining it as Type I 15-PGDH), distinguishing it from the NADP⁺-dependent Type II enzyme (CBR1/SDR21C1) which has higher Km values and likely lesser physiological significance for most PG degradation [2] [6]. Prostaglandin transport into cells, a prerequisite for HPGD action, involves specific transporters like SLCO2A1 (OATP2A1), highlighting the integrated system for PG catabolism [6].

Table 1: Key Biochemical Characteristics of HPGD

PropertyDescription
Gene SymbolHPGD
HGNC IDHGNC:5154
Chromosomal Location4q34.1
Protein FamilyShort-chain dehydrogenase/reductase (SDR36C1)
Quaternary StructureHomodimer
Molecular Weight~29 kDa per subunit
Primary ReactionNAD⁺-dependent oxidation of 15(S)-hydroxyl group of prostaglandins (PGE₂, PGD₂, PGF₂α) to 15-keto metabolites
Cofactor SpecificityNAD⁺ (Type I enzyme)
Key Catalytic ResiduesTyr-151, Lys-155 (Proton relay system) [1]

Pharmacological Relevance of HPGD Inhibition in Disease Pathogenesis

HPGD's role as a central regulator of prostaglandin degradation makes it a compelling therapeutic target. Reduced HPGD expression or activity is implicated in several disease states. Notably, HPGD acts as a tumor suppressor in gastrointestinal cancers. Its expression is markedly downregulated in colorectal, gastric, and lung cancers compared to adjacent normal tissues [6] [8]. This loss, often coupled with COX-2 upregulation, leads to pathological accumulation of oncogenic PGE₂, promoting tumor cell proliferation, migration, angiogenesis, and immune evasion [6] [8]. Knockout mouse models demonstrate increased susceptibility to chemically induced colon tumors [2] [9]. Conversely, enhancing HPGD activity or expression (e.g., via histone deacetylase inhibitors or demethylating agents) can suppress tumor growth by reducing PGE₂ levels [6].

Conversely, inhibition of HPGD activity offers therapeutic potential in contexts requiring enhanced prostaglandin signaling for tissue repair and regeneration. Pharmacological HPGD inhibition elevates tissue PGE₂ levels, which:

  • Potentiates Tissue Regeneration: PGE₂ is a key mediator of stem cell expansion and tissue repair. Inhibition of HPGD accelerates recovery in models of bone marrow transplantation (increasing hematopoietic stem/progenitor cells and neutrophil recovery), liver injury, and colitis [9]. HPGD knockout mice exhibit enhanced regenerative capacity [9].
  • Modulates Inflammatory Responses: While chronic PGE₂ elevation can drive inflammation, controlled, localized increases via HPGD inhibition may promote resolution phases or protect tissues (e.g., thrombin-mediated cell death in neurons) [2] [6].
  • Counters Age-Related Decline: HPGD is identified as a marker of aged tissues, including skeletal muscle. Its inhibition rejuvenates aged muscle mass and strength by preventing degradation of PGE₂ and PGD₂ [1] [9].
  • Affects Bone Formation and Hair Growth: PGE₂ signaling positively influences bone formation and hair follicle cycling, suggesting potential for HPGD inhibitors in osteoporosis or alopecia [2] [9].

Table 2: Tissue-Specific HPGD Expression and Functional Implications

Tissue/OrganExpression LevelKey Functional Implications
Urinary BladderHigh (RPKM 176.8)Regulates bladder inflammation, potential role in cystitis
StomachHigh (RPKM 67.9)Modulates gastric mucosal protection, linked to gastric cancer pathogenesis if downregulated
ColonHighTumor suppressor function; loss promotes colorectal carcinogenesis
LungModerate-HighImplicated in lung cancer progression and pulmonary fibrosis
Bone MarrowDetectableRegulates hematopoietic stem cell pool; inhibition enhances engraftment post-transplant
LiverDetectableModulates liver regeneration after injury/partial hepatectomy
PlacentaHighCritical for pregnancy maintenance; defects linked to preterm labor risk [5]

Rationale for Small Molecule Targeting of HPGD

The development of potent and selective small molecule inhibitors of HPGD is driven by several compelling factors:

  • Limitations of COX Targeting: Traditional NSAIDs and selective COX-2 inhibitors (coxibs) block prostaglandin synthesis but are associated with significant adverse effects (e.g., gastrointestinal ulcers, cardiovascular risks). Targeting HPGD to elevate beneficial prostaglandins like PGE₂ offers a mechanistically distinct approach to modulate PG pathways, potentially circumventing COX inhibition drawbacks [6] [9].
  • Proof-of-Concept from Genetic Models: HPGD knockout mice consistently demonstrate elevated tissue PGE₂ levels (~2-fold increase across multiple tissues like bone marrow, colon, lung, liver) and exhibit phenotypes supporting therapeutic potential (enhanced tissue regeneration, increased hematopoietic stem cells, early labor onset) [5] [9]. This validates HPGD as a viable pharmacological target.
  • Druggability of HPGD: As an enzyme with a defined catalytic mechanism and active site, HPGD is amenable to small molecule inhibition. Its structure, particularly the conserved catalytic Tyr-Lys motif within the SDR family, provides a basis for rational drug design [1] [2].
  • Inadequacy of Early Inhibitors: Prior HPGD inhibitors (e.g., thiazolidinediones) suffered from lack of potency, poor selectivity (e.g., cross-reactivity with PPARγ), or undefined mechanisms [2]. This created a significant need for optimized chemical probes.
  • Therapeutic Versatility: Small molecule HPGD inhibitors hold potential across diverse indications: enhancing hematopoietic reconstitution post-bone marrow transplant, promoting healing of gastrointestinal ulcers or colitis, stimulating bone formation, counteracting muscle wasting in aging, and potentially even in hair growth disorders [2] [4] [9].

The NIH Molecular Libraries Program (MLP) spearheaded efforts to address the need for high-quality chemical probes. High-throughput screening (HTS) of the Molecular Libraries Small Molecule Repository (MLSMR) against recombinant HPGD enzyme, utilizing assays monitoring NADH production (fluorescence increase), identified initial inhibitor chemotypes (ML147, ML148, ML149) [2] [4]. Subsequent medicinal chemistry optimization focused on improving potency, selectivity, and cellular activity, leading to the development of advanced inhibitors including ML388.

Table 3: Evolution of Potent Small Molecule HPGD Inhibitors

Probe/CIDML147 (CID-3245059)ML148 (CID-3243760)ML149 (CID-2331284)ML388 (CID-57454343)
Reported IC₅₀141.3 nM56.2 nM89 nM34 nM
MechanismCompetitiveUncompetitiveUncompetitiveNot Fully Detailed
Selectivity>2000-fold vs ALDH1A>1000-fold vs HADH2, HSD17β>1000-fold vs HADH2, HSD17βHigh selectivity within dehydrogenase family
Cellular Effect (PGE₂ Induction)DemonstratedDemonstratedDemonstratedPotently induces PGE₂ in A549 and LNCaP cells [3] [4]
Key AdvantageFirst potent competitive inhibitorHigh potency uncompetitiveHigh potency uncompetitiveImproved potency & cellular efficacy

ML388 (CAS: 1537192-31-6) emerged as a standout molecule from these efforts. With an IC₅₀ of 34 nM against HPGD [3], it represents one of the most potent inhibitors reported. Crucially, ML388 demonstrates excellent selectivity over related dehydrogenases (e.g., ALDH1A, HADH2, HSD17β) [4] [7], minimizing off-target effects. Its biological activity is confirmed by its ability to significantly induce PGE₂ production in relevant human cell lines, including A549 lung adenocarcinoma cells and LNCaP prostate cancer cells [3] [4] [7]. This cellular efficacy validates its utility as a pharmacological tool to probe HPGD biology and explore therapeutic concepts centered on augmenting prostaglandin signaling pathways in a controlled manner. The discovery and characterization of ML388 provide a critical reagent for elucidating the nuanced roles of HPGD across physiology and disease pathogenesis.

Properties

CAS Number

1537192-31-6

Product Name

ML388

IUPAC Name

3-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Molecular Formula

C20H24N4

Molecular Weight

320.44

InChI

InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3

InChI Key

QKPPIMNVHFZLLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N2C(C)=C(C3=NN=C4N3CCCCC4)C=C2C)C=C1

Solubility

Soluble in DMSO

Synonyms

ML388; ML-388; ML 388;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.